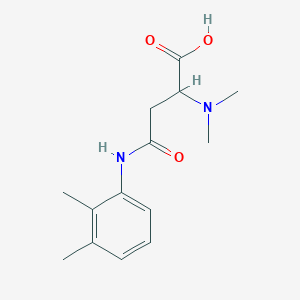
3-(3-EThoxyphenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxyphenyl)-1H-pyrazole is a chemical compound that has attracted significant attention from researchers due to its potential applications in scientific research. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis of Schiff Bases
3-(3-EThoxyphenyl)-1H-pyrazole can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that have wide applications in many biological aspects . They are considered very important due to the wide variety of possible structures for the ligands depending upon the aldehydes and amines .
Preparation of Metal Complexes
This compound can also be used in the preparation of metal complexes . These complexes have applications in clinical, analytical, and industrial fields, in addition to their important roles in catalysis and organic synthesis .
Antibacterial Activity
The Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, which can be synthesized using 3-(3-EThoxyphenyl)-1H-pyrazole, has been tested for its antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the Schiff base and its metal complexes have also been tested for their antifungal activity . This suggests that 3-(3-EThoxyphenyl)-1H-pyrazole could be used in the development of new antifungal agents .
Cancer Treatment
Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides, which can be synthesized using 3-(3-EThoxyphenyl)-1H-pyrazole, have been evaluated in vitro against HER-2 overexpressed breast cancer cell line SKBr-3 . This suggests that this compound could be used in the development of new treatments for breast cancer .
Drug Discovery
3-(3-EThoxyphenyl)-1H-pyrazole is a pyridine derivative that has attracted significant attention in the scientific community due to its potential applications in various fields such as drug discovery. This compound could be used as a building block in the synthesis of new drugs.
作用機序
Target of Action
Similar compounds have been found to interact with receptor tyrosine kinases egfr and pdgfr-β . These receptors play a crucial role in cell signaling pathways that control cellular proliferation, differentiation, and survival.
Mode of Action
These inhibitors typically bind to the ATP-binding site of the receptor, preventing the phosphorylation and activation of the downstream signaling pathways .
Biochemical Pathways
These pathways play critical roles in cell growth, survival, and metabolism .
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed rapid metabolism and wide tissue distribution in rats . The bioavailability of 3-(3-EThoxyphenyl)-1H-pyrazole could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
If it acts as a receptor tyrosine kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis, thereby exerting anti-cancer effects .
Action Environment
For instance, the fluorescence spectrum of a similar compound, 4′-methoxy-3-hydroxyflavone, was found to be strongly influenced by the interaction with the local environment .
特性
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZRRBSBDZWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl{3-[(phenylsulfanyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2952325.png)

![(2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2952327.png)

![[2-(4-Methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2952329.png)

![2-chloro-N-{3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-yl}acetamide](/img/structure/B2952333.png)


![2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2952336.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2952337.png)

![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)
